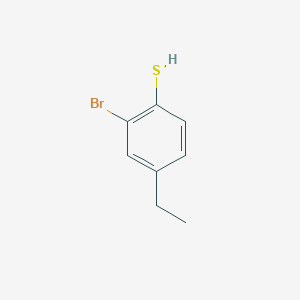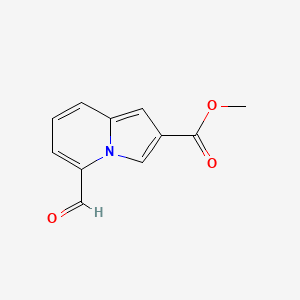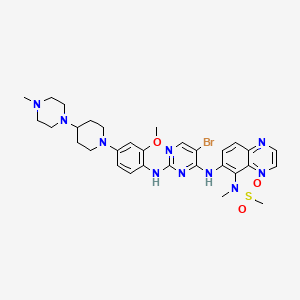
Egfr-IN-28
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Egfr-IN-28 is a novel inhibitor targeting the epidermal growth factor receptor (EGFR) mutants. This compound is particularly significant in the treatment of non-small cell lung cancer (NSCLC), where EGFR mutations are prevalent. By inhibiting the EGFR, this compound helps in controlling the proliferation of cancer cells .
Métodos De Preparación
The synthesis of Egfr-IN-28 involves several steps. One common method includes the use of 4-substituted-2-(N-(5-substituted allyl amide)phenyl)amino)pyrimidine derivatives. The reaction conditions typically involve the use of specific catalysts and solvents to ensure the desired product is obtained with high purity and yield . Industrial production methods often scale up these reactions, optimizing for cost-effectiveness and efficiency .
Análisis De Reacciones Químicas
Egfr-IN-28 undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the compound, potentially altering its activity.
Reduction: This reaction can be used to convert certain functional groups to more reactive forms.
Aplicaciones Científicas De Investigación
Egfr-IN-28 has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study EGFR inhibition mechanisms.
Biology: Helps in understanding the role of EGFR in cell signaling and cancer progression.
Medicine: Potential therapeutic agent for treating EGFR-mutant cancers, particularly NSCLC.
Industry: Used in the development of new cancer therapies and diagnostic tools.
Mecanismo De Acción
Egfr-IN-28 exerts its effects by binding to the adenosine triphosphate (ATP) binding site of the EGFR tyrosine kinase. This inhibits the phosphorylation of the receptor, thereby blocking the downstream signaling pathways that lead to cell proliferation and survival . The primary molecular targets include the EGFR mutants, which are often overexpressed in certain types of cancer .
Comparación Con Compuestos Similares
Egfr-IN-28 is unique compared to other EGFR inhibitors due to its high selectivity and potency against specific EGFR mutants. Similar compounds include:
Gefitinib: Another EGFR inhibitor used in the treatment of NSCLC.
Erlotinib: Targets the same receptor but has different binding affinities and side effect profiles.
Osimertinib: A third-generation EGFR inhibitor with efficacy against T790M resistance mutations.
This compound stands out due to its novel structure and enhanced efficacy in preclinical studies .
Propiedades
Fórmula molecular |
C31H39BrN10O3S |
|---|---|
Peso molecular |
711.7 g/mol |
Nombre IUPAC |
N-[6-[[5-bromo-2-[2-methoxy-4-[4-(4-methylpiperazin-1-yl)piperidin-1-yl]anilino]pyrimidin-4-yl]amino]quinoxalin-5-yl]-N-methylmethanesulfonamide |
InChI |
InChI=1S/C31H39BrN10O3S/c1-39-15-17-42(18-16-39)21-9-13-41(14-10-21)22-5-6-24(27(19-22)45-3)37-31-35-20-23(32)30(38-31)36-26-8-7-25-28(34-12-11-33-25)29(26)40(2)46(4,43)44/h5-8,11-12,19-21H,9-10,13-18H2,1-4H3,(H2,35,36,37,38) |
Clave InChI |
HFECFFOTIRJWCG-UHFFFAOYSA-N |
SMILES canónico |
CN1CCN(CC1)C2CCN(CC2)C3=CC(=C(C=C3)NC4=NC=C(C(=N4)NC5=C(C6=NC=CN=C6C=C5)N(C)S(=O)(=O)C)Br)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


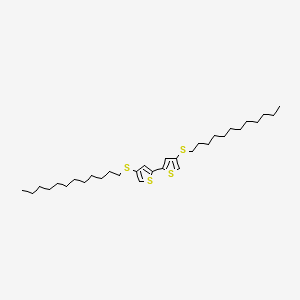

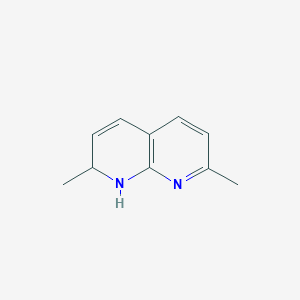
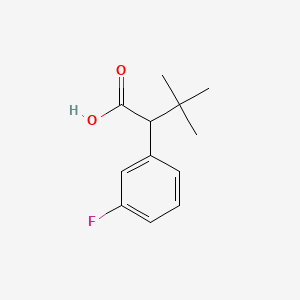
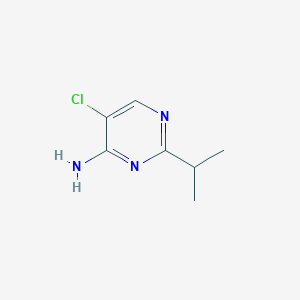
![2-Chloro-7-(4-methoxybenzyl)-7H-pyrrolo[2,3-d]pyrimidine-6-carbaldehyde](/img/structure/B13921542.png)

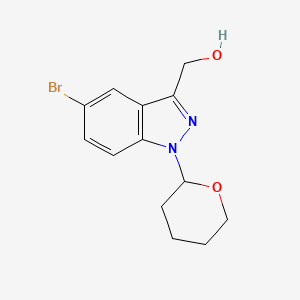


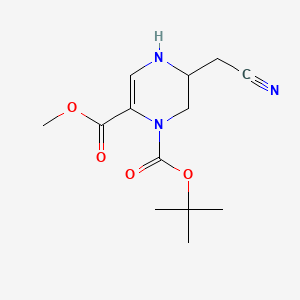
![2-Naphthalenecarboxylic acid, 7-(phenylmethoxy)-4-[[(trifluoromethyl)sulfonyl]oxy]-, ethyl ester](/img/structure/B13921576.png)
